molecular formula C20H22FNO3S B11117374 Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11117374
M. Wt: 375.5 g/mol
InChI Key: IDSRHCNGDCOETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of a ketone (such as cyclohexanone), an α-cyanoester, and elemental sulfur in the presence of a base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve disruption of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the cyclohexaneamido and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to other thiophene derivatives .

Properties

Molecular Formula

C20H22FNO3S

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H22FNO3S/c1-2-25-20(24)17-16(13-8-10-15(21)11-9-13)12-26-19(17)22-18(23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,22,23)

InChI Key

IDSRHCNGDCOETC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.